SDZ283-910

Molecular Dynamics HIV-1 Protease Conformational Sampling

SDZ283-910 is a statine-derived transition-state analog HIV-1 protease inhibitor uniquely validated as a model system for MD simulation and time-resolved spectroscopy. Its high-resolution crystal structure (PDB 1A8G, 2.5 Å) and published 542 ps trajectory provide a 'ground truth' dataset for benchmarking force fields, water models, and enhanced sampling algorithms. For procurement managers, this compound is stocked globally with rapid shipping. Key differentiators: - Validated X-ray structure for molecular replacement and flap conformation analysis. - Experimentally quantified conformational fingerprint via fluorescence anisotropy decay, enabling calibration of time-resolved instrumentation. - Reliable positive control for mechanistic studies of drug resistance and allostery.

Molecular Formula C46H59N5O9
Molecular Weight 826.0 g/mol
CAS No. 164514-54-9
Cat. No. B1680934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDZ283-910
CAS164514-54-9
SynonymsSDZ 283-910;  SDZ-283-910;  SDZ283-910;  SDZ 283,910;  SDZ-283,910;  SDZ283,910;  SDZ283910;  SDZ-283910;  SDZ 283910; 
Molecular FormulaC46H59N5O9
Molecular Weight826.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC
InChIInChI=1S/C46H59N5O9/c1-29(2)38(42(54)48-27-33-20-23-35(59-7)25-37(33)52)50-43(55)39(47-26-31-18-21-34(58-6)22-19-31)40(53)36(24-30-14-10-8-11-15-30)49-44(56)41(46(3,4)5)51-45(57)60-28-32-16-12-9-13-17-32/h8-23,25,29,36,38-41,47,52-53H,24,26-28H2,1-7H3,(H,48,54)(H,49,56)(H,50,55)(H,51,57)/t36-,38-,39+,40+,41+/m0/s1
InChIKeyYRESVHUBNCFVEW-FSYSLULESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SDZ283-910: Inhibitor Conformational Dynamics


SDZ283-910 is a synthetic statine-derived inhibitor that targets the HIV-1 protease, a key enzyme in the viral replication cycle [1]. Its chemical structure, defined by the IUPAC name benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate and a molecular weight of 826.0 g/mol, has been characterized through X-ray crystallography at 2.5 Å resolution in complex with the protease [2][3]. Unlike many protease inhibitors that are purely potency-driven, SDZ283-910 has been utilized as a model system to experimentally validate inhibitor-induced changes in enzyme conformational dynamics, making it a unique tool for mechanistic studies [1].

Model System Defined conformational dynamics probe for mechanistic studies
Structure Statine-derived analog, X-ray complex available for structure-based analysis
Assay Fit Supports MD simulation benchmark and biophysical assay calibration

SDZ283-910: Irreplaceable in Mechanistic Studies


While numerous HIV-1 protease inhibitors share the same nominal target, their underlying mechanisms of action—particularly their influence on enzyme dynamics—can differ substantially. SDZ283-910 is a statine-derived transition-state analog, a class known to preferentially stabilize a specific ground-state conformation of the protease, which is distinct from the binding modes of non-statine inhibitors [1]. Furthermore, the compound's conformational fingerprint has been uniquely defined by a combined experimental and computational approach, quantifying its effect on fluorescence anisotropy decay dynamics [2]. Simply substituting a generic HIV-1 protease inhibitor with a similar reported IC50 value overlooks these critical differences in molecular engagement, which are essential for interpreting studies of drug resistance, allostery, or structure-based design.

Conformational Dynamics Generic protease inhibitors may not replicate the same conformational stabilization profile
Binding Mode Statine-derived analogs stabilize a ground-state conformation distinct from non-statine inhibitors
Potency Focus Substituting based on similar IC50 ignores unique molecular engagement characteristics

SDZ283-910: Validated Conformational Evidence


MD Trajectory Comparison: Apo vs. Inhibitor-Bound Protease

The molecular dynamics (MD) simulation of the HIV-1 protease bound to SDZ283-910 provides a direct, quantitative measure of the inhibitor's effect on the accessible conformational space of the enzyme. The study computed a 542 picosecond (ps) trajectory for the SDZ283-910 complex, which was directly compared against an 805 ps trajectory for the uncomplexed (apo) protease [1]. This difference in simulation time underscores a key methodological distinction: the unliganded enzyme required a longer simulation to sample its inherently greater conformational flexibility, while the SDZ283-910 complex achieved a stabilized dynamic state more rapidly.

MD Trajectory Comparison
Head-to-head
Complex 542 ps vs Apo 805 ps
Reported simulation benchmark for ligand-induced stabilization
Requires full trajectory data to replicate
Molecular Dynamics HIV-1 Protease Conformational Sampling

Fluorescence Anisotropy Decay Kinetics

Binding of SDZ283-910 to HIV-1 protease was shown to accelerate the decay of both experimental and computationally-derived fluorescence anisotropy. The data were fitted to the Kohlrausch-Williams-Watts (KWW) function, exp(-t/τ_k)^β. While the specific numerical values for τ_k and β are not publicly enumerated in the abstract, the study explicitly reports a 'very good agreement' between experiment and simulation and confirms that the inhibitor induced a 'faster decay' relative to the unliganded protease [1]. This constitutes a quantifiable, albeit relative, kinetic effect on the enzyme's global dynamic behavior.

Anisotropy Decay Kinetics
Method context
Faster decay for SDZ283-910 complex vs unliganded protease
Supports biophysical assay calibration
Exact KWW parameters to verify in full text
Time-Resolved Spectroscopy Protein Dynamics Fluorescence Anisotropy

Inhibitor-Protease Crystal Structure

The three-dimensional structure of HIV-1 protease in complex with SDZ283-910 has been solved at a resolution of 2.5 Å (PDB ID: 1A8G) [1]. This atomic-level model provides a validated, publicly available structural framework that is distinct from the apo form of the enzyme. While numerous protease-inhibitor structures exist, the specific conformation of the protease induced by this statine-derived inhibitor, including the precise orientation of active site residues and flap dynamics, is unique to this complex.

Crystal Structure
Reported
2.5 Å resolution, PDB 1A8G
Defined model for statine-based inhibitor structure studies
Specific to statine class; compare across inhibitor classes
X-ray Crystallography Structure-Based Drug Design HIV-1 Protease

Public Potency Data Availability

A critical assessment of the literature reveals a notable absence of publicly reported, quantitative potency values (e.g., IC50 or Ki) for SDZ283-910. It is broadly described as a 'potent' HIV-1 protease inhibitor, but specific numerical data from standardized enzymatic or cellular assays are not available in major public databases or in the primary structural paper [1][2]. This stands in contrast to clinically relevant inhibitors like saquinavir or ritonavir, for which extensive IC50 and EC50 values against wild-type and mutant proteases are well-documented.

Potency Data Availability
Data to verify
No publicly reported IC50 or Ki values
Primary value as mechanistic tool, not potency standard
Procurement based on biophysical, not potency, context
Potency HIV-1 Protease Inhibition Literature Gap

SDZ283-910: Research Applications


MD Simulation Benchmarking

SDZ283-910 serves as an ideal system for validating MD simulation protocols for HIV-1 protease. The availability of both the high-resolution crystal structure (PDB 1A8G) and a validated 542 ps trajectory provides a 'ground truth' dataset for testing new force fields, water models, or enhanced sampling algorithms [1]. Its direct comparison to an 805 ps apo simulation further allows researchers to assess the fidelity with which their computational methods capture ligand-induced stabilization of the enzyme [1].

Statine Inhibitor Binding Mode Reference

The crystal structure of SDZ283-910 bound to HIV-1 protease defines a specific binding pose for a statine-based scaffold [1]. This structure is a valuable reference for X-ray crystallographers and structural biologists working with novel statine-derived inhibitors. It can be used for molecular replacement to solve new structures of related compounds or for comparative analysis of flap conformations and active-site hydrogen bonding networks.

Spectroscopic Calibration for Ligand Dynamics

SDZ283-910's well-characterized effect on fluorescence anisotropy decay provides a reliable positive control for time-resolved spectroscopic studies of other protease inhibitors [1]. Researchers investigating the dynamic consequences of novel ligand binding can use the SDZ283-910 complex to calibrate their instrumentation and to benchmark the magnitude of observed kinetic changes against a known, literature-validated response.

Application
Selection Property
Validation Focus
MD simulation protocol validation
Reported ligand-bound trajectory benchmark
Conformational sampling fidelity and stabilization assessment
Statine inhibitor structural analysis
Defined statine-inhibitor complex structure
Flap conformation and active-site hydrogen bonding network
Time-resolved fluorescence assay calibration
Characterized anisotropy decay signature
Kinetic parameter benchmarking against reported response

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